4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide
Overview
Description
4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide, also known as CX-516, is a compound that belongs to the family of ampakines. Ampakines are a class of compounds that modulate the activity of AMPA receptors, which are involved in synaptic plasticity. CX-516 has been shown to enhance cognitive function and has potential applications in the treatment of cognitive disorders.
Mechanism of Action
4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide modulates the activity of AMPA receptors, which are involved in synaptic plasticity. By enhancing the activity of these receptors, 4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide can improve the efficiency of synaptic transmission and enhance cognitive function.
Biochemical and Physiological Effects:
4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been shown to increase the density of AMPA receptors in the hippocampus, a brain region involved in learning and memory. This increase in receptor density is thought to underlie the cognitive-enhancing effects of 4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide. Additionally, 4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been shown to increase the release of acetylcholine in the prefrontal cortex, another brain region involved in cognitive function.
Advantages and Limitations for Lab Experiments
One advantage of 4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide is its specificity for AMPA receptors, which allows for targeted modulation of synaptic plasticity. However, 4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide has a relatively short half-life and requires frequent dosing, which can be a limitation in experimental settings.
Future Directions
Future research on 4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide could focus on its potential applications in the treatment of cognitive disorders such as Alzheimer's disease. Additionally, the development of longer-acting ampakines could overcome the limitations of 4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide in experimental settings. Finally, the development of selective modulators of specific AMPA receptor subtypes could provide more targeted modulation of synaptic plasticity.
Scientific Research Applications
4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been extensively studied for its potential applications in cognitive enhancement. Studies have shown that 4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide can improve memory consolidation and retrieval in animal models. In humans, 4-cyclohexyl-N-(2-methoxyethyl)-1-piperazinecarbothioamide has been shown to improve cognitive function in healthy individuals and in patients with cognitive disorders such as Alzheimer's disease.
properties
IUPAC Name |
4-cyclohexyl-N-(2-methoxyethyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27N3OS/c1-18-12-7-15-14(19)17-10-8-16(9-11-17)13-5-3-2-4-6-13/h13H,2-12H2,1H3,(H,15,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAYZLQNVWFUTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=S)N1CCN(CC1)C2CCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclohexyl-N-(2-methoxyethyl)piperazine-1-carbothioamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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